molecular formula C13H14N2O2 B5834664 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole

Cat. No.: B5834664
M. Wt: 230.26 g/mol
InChI Key: REMBVYZZSNCLTG-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole has been a subject of research for its interesting chemical properties and potential applications. Zhuang Hong (2000) synthesized dimethyl 3,4 diacetyl 1 nitrophenyl pyrrol through the reaction of 3,4 diacetyl 2,5 hexanedione with nitroaniline in an acidic medium. The crystal structure of the compound was determined by X-ray diffraction analysis, revealing a monoclinic structure with specific unit cell parameters (Zhuang Hong, 2000).

Energetics and Molecular Structure

Further, da Silva and Santos (2010) focused on the thermochemical and thermodynamic properties of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. They used calorimetric and effusion techniques along with high-level ab initio molecular orbital calculations to determine the molar enthalpies of formation in the crystalline state and gaseous phase. The results provided insights into the enthalpic increments and molecular structure of the compound, highlighting its stability and potential for various applications (da Silva & Santos, 2010).

Applications in Polymer and Material Sciences

Electrochromic Devices

A notable application of derivatives of this compound is in the field of conducting polymers. Variş et al. (2006) synthesized a mixture of isomers of this compound, which were then polymerized chemically to produce soluble polymers in common organic solvents. The resulting polymers exhibited interesting electrochemical properties and were identified as suitable materials for electrochromic devices due to their switching ability and percent transmittance at the maximum contrast point (Variş et al., 2006).

Nonlinear Optical Materials

The compound and its derivatives have also been studied for their potential in nonlinear optical (NLO) applications. Singh et al. (2013) synthesized and characterized a related compound, Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC), and performed a detailed analysis using DFT level theory. The study revealed the compound's suitability as an NLO material due to its high energy barrier for rotation around the N-aryl single bond, indicating its promise in the field of NLO applications (Singh et al., 2013).

Properties

IUPAC Name

2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-4-7-12(8-13(9)15(16)17)14-10(2)5-6-11(14)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMBVYZZSNCLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.